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Executive Summary

L002 (also known as NSC764414) has emerged as a significant small molecule inhibitor of the
lysine acetyltransferase KAT3B, more commonly known as p300. Identified through high-
throughput screening, L002 demonstrates potent and selective inhibition of p300's catalytic
activity, leading to downstream effects on histone acetylation, tumor suppressor p53 activation,
and the STAT3 signaling pathway. This technical guide provides a comprehensive overview of
L002, including its mechanism of action, quantitative efficacy data, detailed experimental
methodologies, and its effects on key cellular signaling pathways. The information presented
herein is intended to support further research and development of L0O02 and similar molecules
as potential anticancer therapeutics.

Introduction to L002 and KAT3B (p300)

KAT3B (p300) is a crucial transcriptional co-activator that plays a pivotal role in regulating gene
expression through the acetylation of histone and non-histone proteins. Its involvement in a
multitude of cellular processes, including cell growth, differentiation, and apoptosis, has made it
a compelling target for cancer therapy. Dysregulation of p300 activity is frequently observed in
various cancers, contributing to uncontrolled cell proliferation and survival.

L002 was identified from a library of 622,079 compounds in a screen for molecules cytotoxic to
the triple-negative breast cancer (TNBC) cell line MDA-MB-231, but not to normal human
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mammary epithelial cells.[1][2] Subsequent biochemical assays confirmed its inhibitory activity
against the p300 catalytic domain.[1][2]

Quantitative Data on L002 Efficacy

The inhibitory potency and selectivity of L002 have been characterized through various in vitro
assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of L0O02 against p300 and Other Acetyltransferases

Target Enzyme IC50 (pM) Reference(s)
p300 (KAT3B) 1.98 [1121[31[4]
p300/CBP-associated factor

35 [31[41[5]
(PCAF)
GCN5 34 [3114](5]
KATS5, KAT6B, KAT7 No significant inhibition [1]

Table 2: Specificity of L002 against Other Enzyme Classes

Specific Enzymes

Enzyme Class Result Reference(s)
Tested
Histone Deacetylases HDAC1, HDACS, o
No inhibition [1]
(HDACS) HDAC11
] DOT1, EZH1, G9a,
Histone
PRMT1, SETD2, S
Methyltransferases No inhibition [1]
SET7-9, SMYD2,
(HMTs)
SUV39H2

Mechanism of Action

L002 exerts its biological effects by directly inhibiting the acetyltransferase activity of p300. This
inhibition leads to a reduction in the acetylation of key cellular proteins, thereby modulating
their function and impacting downstream signaling pathways.
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Inhibition of Histone Acetylation

L002 has been shown to markedly suppress the acetylation of histone H3 and H4 in various
cancer cell lines, including the TNBC cell line MDA-MB-468.[1][2] This reduction in histone
acetylation is a direct consequence of p300 inhibition and is a key indicator of L002's on-target
activity in a cellular context.

Inhibition of p53 Acetylation

The tumor suppressor protein p53 is a well-known substrate of p300. Acetylation of p53 is
critical for its stability and transcriptional activity. L002 has been demonstrated to inhibit the
acetylation of p53 in cells treated with etoposide, a DNA-damaging agent that induces p53
activation.[3][5]

Suppression of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is
constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival,
and invasion. The acetylation of STAT3 by p300 is required for its dimerization and subsequent
activation. L002 has been shown to suppress the activation of STAT3.[1][3][5]

Signaling Pathway Analysis

The following diagram illustrates the role of KAT3B (p300) in the STAT3 signaling pathway and
the point of intervention for L002.

Cytokine H Cytokine Receptor } e V{ JAK } | STATS (inactive)
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KAT3B (p300) in the STAT3 signaling pathway and L002 inhibition.

Experimental Protocols
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While the seminal paper by Yang et al. (2013) does not provide exhaustive step-by-step
protocols, the following sections outline the methodologies based on the available information
and standard laboratory practices.

In Vitro p300 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of L002 on the enzymatic activity
of p300.

e Principle: A radiometric or fluorescence-based assay is used to quantify the transfer of an
acetyl group from acetyl-CoA to a histone substrate by recombinant p300.

e Reagents:

[e]

Recombinant human p300 catalytic domain

[e]

Histone H3 or H4 peptide substrate

o

[3H]-Acetyl-CoA or fluorescently labeled Acetyl-CoA

[¢]

L002 (or other test compounds) at various concentrations

[¢]

Assay buffer (e.g., Tris-HCI, pH 8.0, containing DTT, and a protease inhibitor cocktail)
e General Procedure:

o Recombinant p300 is incubated with the histone substrate and varying concentrations of
L002 in the assay buffer.

o The enzymatic reaction is initiated by the addition of [3H]-Acetyl-CoA.
o The reaction is allowed to proceed for a defined period at 30°C.

o The reaction is stopped, and the acetylated histone product is separated from the
unincorporated [3H]-Acetyl-CoA (e.g., by spotting onto phosphocellulose filter paper
followed by washing).

o The amount of incorporated radioactivity is quantified using a scintillation counter.
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o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Cell-Based Histone Acetylation Assay

This assay evaluates the ability of L002 to inhibit histone acetylation within a cellular context.

 Principle: Cancer cells are treated with L002, and the global levels of histone H3 and H4
acetylation are assessed by Western blotting.

e Cell Lines: MDA-MB-468, MDA-MB-231, or other relevant cancer cell lines.
e Reagents:

o L002 at various concentrations

o Cell lysis buffer (e.g., RIPA buffer)

o Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3
(as a loading control)

o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
e General Procedure:
o Cells are seeded in multi-well plates and allowed to adhere overnight.

o Cells are treated with varying concentrations of L002 for a specified duration (e.g., 24
hours).

o Cells are harvested and lysed to extract total protein.
o Protein concentration is determined using a standard assay (e.g., BCA assay).

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.
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The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

[e]

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

(¢]

[¢]

The signal is detected using a chemiluminescent substrate and an imaging system.

[¢]

The band intensities are quantified to determine the relative levels of histone acetylation.

In Vivo Xenograft Tumor Growth Inhibition Study

This study assesses the anti-tumor efficacy of L002 in a preclinical animal model.

 Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
The mice are then treated with L002, and tumor growth is monitored over time.

e Animal Model: Athymic nude mice.

e Cell Line: MDA-MB-468 human triple-negative breast cancer cells.

e General Procedure:
o MDA-MB-468 cells are injected subcutaneously into the flank of the mice.
o Tumors are allowed to grow to a palpable size.
o Mice are randomized into control and treatment groups.

o The treatment group receives intraperitoneal injections of L002 at a specified dose and
schedule. The control group receives a vehicle control.

o Tumor volume is measured regularly (e.g., twice a week) using calipers.

o At the end of the study, mice are euthanized, and tumors are excised, weighed, and may
be used for further analysis (e.g., immunohistochemistry for histone acetylation markers).

In Vivo Efficacy

In a xenograft model using the triple-negative breast cancer cell line MDA-MB-468, L002
potently suppressed tumor growth and histone acetylation in the tumor tissue.[1][2] This
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demonstrates that L002 has in vivo activity and can effectively engage its target in a whole-
animal setting.

Clinical Development

It is important to note that while the compound name "L002" has appeared in the context of
clinical trials, these instances refer to different molecules being investigated for distinct
indications such as longevity in dogs (LOY-002), Alzheimer's disease (AL002), and dry eye
disease (ILYX-002). To date, there is no publicly available information on clinical trials for L0O02
(NSC764414) as a KAT3B inhibitor for cancer treatment.

Conclusion

L002 is a valuable research tool for investigating the biological roles of KAT3B (p300) in cancer
and other diseases. Its well-characterized in vitro and in vivo activity, coupled with its selectivity,
makes it a strong candidate for further preclinical development. The experimental protocols and
data presented in this guide provide a solid foundation for researchers to design and execute
their own studies with L002. Future research should focus on optimizing its pharmacokinetic
properties and further evaluating its therapeutic potential in a broader range of cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput
screening are potent anticancer agents - PubMed [pubmed.nchbi.nlm.nih.gov]

2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput
screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. oncotarget.com [oncotarget.com]

5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic
[xenograft.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b103937?utm_src=pdf-body
https://www.benchchem.com/product/b103937?utm_src=pdf-body
https://www.benchchem.com/product/b103937?utm_src=pdf-body
https://www.benchchem.com/product/b103937?utm_src=pdf-body
https://www.benchchem.com/product/b103937?utm_src=pdf-body
https://www.benchchem.com/product/b103937?utm_src=pdf-body
https://www.benchchem.com/product/b103937?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23625935/
https://pubmed.ncbi.nlm.nih.gov/23625935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3651759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3651759/
https://www.mdpi.com/2218-273X/13/3/417
https://www.oncotarget.com/article/10048/text/
https://www.xenograft.net/mda-mb-468-xenograft-model/
https://www.xenograft.net/mda-mb-468-xenograft-model/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [LO02: A Potent and Selective KAT3B Inhibitor for
Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103937#|002-as-a-kat3b-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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